![molecular formula C18H12Cl2F2N4O2S B4630977 7-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4630977.png)
7-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Overview
Description
Synthesis Analysis
The synthesis of related triazolothiadiazine compounds often involves the reaction of furan derivatives with various reagents under specific conditions to form the desired heterocyclic system. For instance, the preparation of 7H, 6-[5-(4-nitrophenyl)-2-furyl]-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine derivatives has been described, showcasing the complexity and diversity of methods available for synthesizing these types of compounds (Holla, Akberali, & Shivananda, 1996).
Molecular Structure Analysis
The molecular structure of triazolothiadiazine derivatives reveals a variety of conformations and bonding interactions. For example, studies on similar compounds have shown that the thiadiazine ring can adopt different conformations, such as skew-boat, while other parts of the molecule, like the triazole and furyl rings, are essentially planar (Ozbey, Ulusoy, & Kendi, 2000).
Chemical Reactions and Properties
Triazolothiadiazines participate in various chemical reactions, reflecting their reactive nature and the possibility of further derivatization. A study highlights the synthesis process involving furan derivatives, showcasing the chemical versatility and potential for generating diverse chemical entities (Obushak, Gorak, Matiichuk, & Lytvyn, 2008).
Physical Properties Analysis
The physical properties of triazolothiadiazines, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. Detailed structural elucidation, including X-ray diffraction analysis, provides insights into the crystal packing and intermolecular interactions, essential for predicting solubility and stability (Gündoğdu et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the applications and potential uses of triazolothiadiazines. Solid acid-induced cyclocondensation methods have been explored for synthesizing these compounds, highlighting their chemical robustness and potential for diverse chemical modifications (Heravi, Bakherad, Rahimzadeh, & Bakavoli, 2002).
Scientific Research Applications
Antibacterial Properties
7H-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazines, a class of compounds to which the queried chemical belongs, have been extensively studied for their antibacterial properties. Research has demonstrated that various derivatives of this class exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings are crucial for the development of new antibiotics and for understanding the potential medical applications of these compounds (Holla, Akberali, & Shivananda, 1996).
Antifungal and Anticancer Agents
Studies have also explored the role of 7H-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazines in antifungal and anticancer treatments. Certain derivatives have shown promising results in inhibiting the growth of fungi and cancer cells. This suggests a potential for developing new therapeutic agents for treating fungal infections and various cancers (Shivarama Holla et al., 2006).
Antimicrobial and Antiviral Activities
Other studies have highlighted the antimicrobial and antiviral activities of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives. This expands the potential use of these compounds in combating a wide range of microbial and viral infections, underlining their importance in pharmaceutical research (Holla, Akberali, & Shivananda, 2001).
Antioxidant Properties
Additionally, certain triazolothiadiazine derivatives have been studied for their antioxidant properties. This suggests possible applications in preventing oxidative stress-related diseases, highlighting another therapeutic potential of this class of compounds (Kaushik, Kumar, & Kumar, 2015).
properties
IUPAC Name |
(7E)-7-[[5-[(2,3-dichlorophenoxy)methyl]furan-2-yl]methylidene]-3-(difluoromethyl)-6-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2F2N4O2S/c1-9-14(29-18-24-23-17(16(21)22)26(18)25-9)7-10-5-6-11(28-10)8-27-13-4-2-3-12(19)15(13)20/h2-7,16H,8H2,1H3/b14-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMDWHMYQOCYGQ-VGOFMYFVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2SC1=CC3=CC=C(O3)COC4=C(C(=CC=C4)Cl)Cl)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN2C(=NN=C2S/C1=C/C3=CC=C(O3)COC4=C(C(=CC=C4)Cl)Cl)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2F2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7E)-7-({5-[(2,3-dichlorophenoxy)methyl]furan-2-yl}methylidene)-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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